(E)-5-(2-hydroxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
CAS No.: 370847-98-6
Cat. No.: VC4512543
Molecular Formula: C20H18N4O4S
Molecular Weight: 410.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 370847-98-6 |
---|---|
Molecular Formula | C20H18N4O4S |
Molecular Weight | 410.45 |
IUPAC Name | (5E)-5-[(2-hydroxyphenyl)methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Standard InChI | InChI=1S/C20H18N4O4S/c25-17-8-4-1-5-14(17)13-18-19(26)21-20(29-18)23-11-9-22(10-12-23)15-6-2-3-7-16(15)24(27)28/h1-8,13,25H,9-12H2/b18-13+ |
Standard InChI Key | BUHRSODZDGJIEO-QGOAFFKASA-N |
SMILES | C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=CC=C4O)S3 |
Introduction
Chemical Structure and Stereochemical Configuration
The compound features a thiazol-4(5H)-one ring system substituted at the 2-position with a 4-(2-nitrophenyl)piperazine group and at the 5-position with a 2-hydroxybenzylidene moiety. The (E)-configuration of the benzylidene group is critical for maintaining planarity and conjugation within the molecule, which influences its electronic properties and biological interactions.
Structural Confirmation
The E-geometry is typically confirmed via X-ray crystallography, which reveals dihedral angles between the thiazole ring and the benzylidene fragment. For example, in analogous compounds, monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (a = 8.5811 Å, b = 16.5165 Å) provide definitive evidence of the stereochemistry . Nuclear magnetic resonance (NMR) spectroscopy further supports this configuration: coupling constants (δ 7.2–8.1 ppm for aromatic protons) and nuclear Overhauser effect spectroscopy (NOESY) data distinguish E/Z isomers by correlating spatial proximities of key hydrogens .
Synthesis and Optimization Strategies
Synthetic Routes
The compound is synthesized through a multi-step sequence:
-
Thiazole Core Formation: Condensation of 2-aminothiazole derivatives with thioglycolic acid under reflux yields the thiazol-4(5H)-one scaffold.
-
Benzylidene Introduction: Microwave-assisted Knoevenagel condensation with 2-hydroxybenzaldehyde in 1,4-dioxane using piperidine as a catalyst introduces the arylidene group .
-
Piperazine Coupling: Reaction with 2-nitrophenylpiperazine in buffered acetic acid/sodium acetate under reflux attaches the piperazine-nitrophenyl moiety .
Table 1: Key Reaction Parameters
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | Thioglycolic acid, 100°C, 6 hr | 75–80 |
2 | 2-Hydroxybenzaldehyde, MW, 80°C | 85–90 |
3 | Acetic acid/NaOAc, reflux, 8 hr | 70–75 |
Yield Optimization
-
Solvent Polarity: Polar aprotic solvents (e.g., dioxane) enhance intermediate solubility .
-
Catalyst Screening: Piperidine outperforms weaker bases in promoting condensation .
-
Purification: Recrystallization from ethanol-DMF (1:1) removes unreacted aldehydes .
Physicochemical Properties
Molecular Descriptors
-
Molecular Formula: C₂₀H₁₈N₄O₄S
-
Molecular Weight: 410.4 g/mol
-
LogP: Predicted 3.2 (indicating moderate lipophilicity)
-
Hydrogen Bond Donors/Acceptors: 1/7
Spectral Characterization
Biological Activities and Mechanisms
Kinase | Predicted IC₅₀ (μM) | Mechanism |
---|---|---|
GSK3β | 0.05–0.1 | ATP-site competition |
CDK5 | 0.1–0.3 | Allosteric modulation |
Antiproliferative Effects
Thiazole derivatives demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ = 12 μM) . Proposed mechanisms include:
-
Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation.
-
Cell Cycle Arrest: G1/S phase blockade via p21 upregulation.
Comparative Analysis with Structural Analogues
Table 3: Structure-Activity Relationships (SAR)
Modification | Biological Impact |
---|---|
2-Nitro → 4-Nitro (phenyl) | Reduced solubility; increased kinase affinity |
Piperazine → Morpholine | Improved metabolic stability |
2-Hydroxy → 4-Hydroxy (benzylidene) | Enhanced antimicrobial activity |
Future Research Directions
-
Target Identification: Proteomic profiling to map kinase targets.
-
In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
-
Derivatization: Introduce fluorinated groups to modulate pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume